molecular formula C10H16N2OS B1437409 N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine CAS No. 1087792-29-7

N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

Cat. No. B1437409
M. Wt: 212.31 g/mol
InChI Key: XJQHTPYTEOSMGK-KPKJPENVSA-N
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Description

“N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine” is an organic compound with the molecular formula C10H16N2OS . Its IUPAC name is (1E)-1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone oxime .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2OS/c1-6-8(7(2)12-13)14-9(11-6)10(3,4)5/h7H,1-5H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 212.32 .

Scientific Research Applications

Environmental Impact of Parabens

Parabens, including butyl and methyl parabens, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite being biodegradable, parabens are ubiquitous in surface water and sediments due to continuous introduction from consumer products. Studies have shown that methylparaben and propylparaben predominate in these environments, reflecting their common use in products. The presence of chlorinated parabens, more stable and persistent than their parent compounds, raises concerns about their potential toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthesis and Applications of Isoxazolone Derivatives

Isoxazolone derivatives, known for their significant biological and medicinal properties, are highlighted for their synthesis through multi-component reactions, offering potential for various chemical transformations. These compounds, including 4-arylmethylideneisoxazol-5(4H)-ones, exhibit antioxidant evaluation and are promising for the development of novel heterocycles with potential scientific and therapeutic applications (Laroum, Boulcina, Bensouici, & Debache, 2019).

Biodegradation of Ether Oxygenates

Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into the environmental impact of fuel additives. Microorganisms capable of degrading ETBE under aerobic conditions have been identified, though the anaerobic biodegradation pathways remain less understood. This area of study highlights the challenges in managing the environmental footprint of synthetic chemicals (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).

Hydroxylamine Research

Hydroxylamine's biological activity has been reviewed, illustrating its role as a mutagen in vitro without proven carcinogenic capabilities. Despite its potent mutagenic potential, hydroxylamine has shown carcinostatic activity against some tumors in animals, indicating its complex biological interactions and potential for scientific research applications (Gross, 1985).

properties

IUPAC Name

(NE)-N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-6-8(7(2)12-13)14-9(11-6)10(3,4)5/h13H,1-5H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQHTPYTEOSMGK-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)(C)C)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C(C)(C)C)/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
Reactant of Route 2
N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
Reactant of Route 3
N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
Reactant of Route 4
N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

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